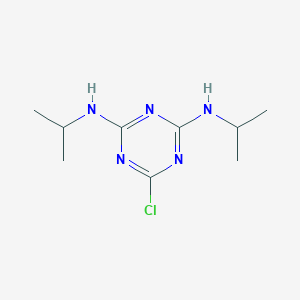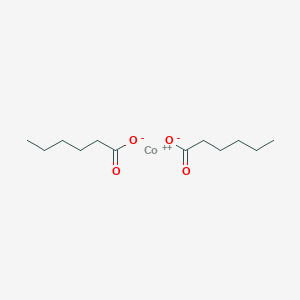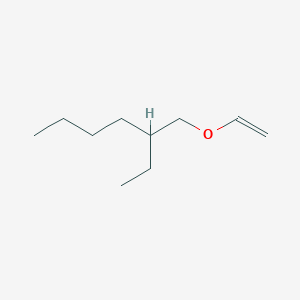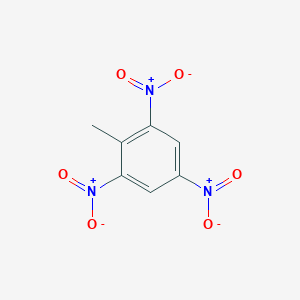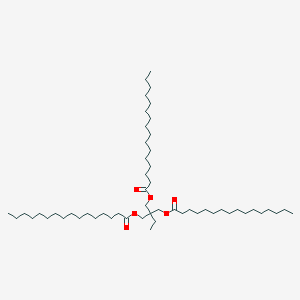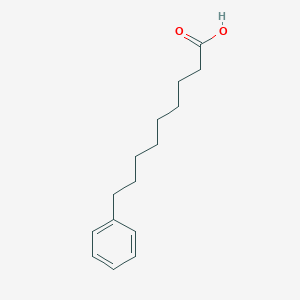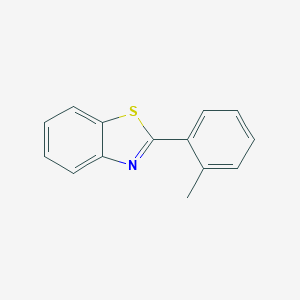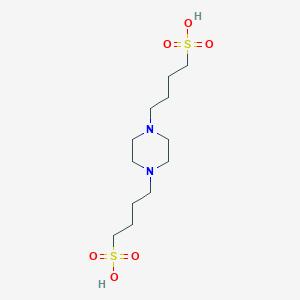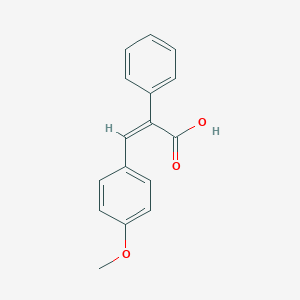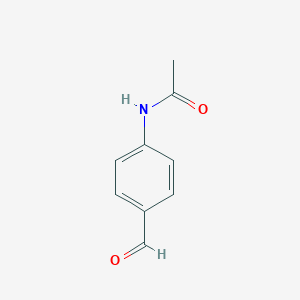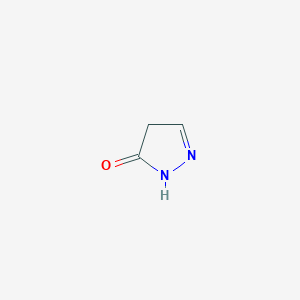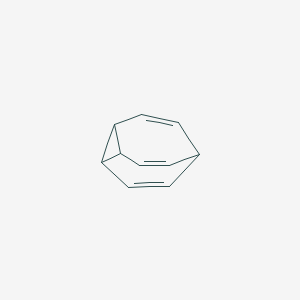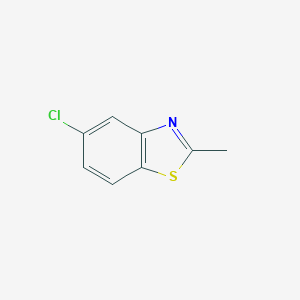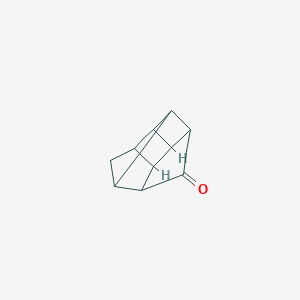
1,3-Bishomocubanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bishomocubanone is a bicyclic compound that has been studied extensively due to its unique chemical properties. It is a highly strained molecule that exhibits a wide range of biological and chemical activities. In recent years, the synthesis and application of 1,3-Bishomocubanone have attracted the attention of many researchers in the field of organic chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1,3-Bishomocubanone is not fully understood. However, studies have shown that it interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to interact with the GABA(A) receptor, a receptor that is involved in the regulation of neurotransmitter activity.
Effets Biochimiques Et Physiologiques
1,3-Bishomocubanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-Bishomocubanone has been shown to exhibit anti-viral activity by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Bishomocubanone in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of other complex molecules. However, the high strain energy of the molecule can make its synthesis challenging. In addition, the biological and chemical activities of 1,3-Bishomocubanone are not fully understood, which can make its use in lab experiments challenging.
Orientations Futures
There are many future directions for the study of 1,3-Bishomocubanone. One area of research is the development of new synthetic methods for the synthesis of this compound. Another area of research is the study of the mechanism of action of 1,3-Bishomocubanone and its interaction with biological targets. In addition, the potential use of 1,3-Bishomocubanone as a chiral auxiliary in asymmetric synthesis is an area of research that is worth exploring. Finally, the development of new derivatives of 1,3-Bishomocubanone with improved biological and chemical activities is an area of research that holds promise for the future.
Méthodes De Synthèse
The synthesis of 1,3-Bishomocubanone is a challenging task due to the high strain energy of the molecule. Various methods have been developed to synthesize this compound, including the Diels-Alder reaction, the Pauson-Khand reaction, and the [3+2] cycloaddition reaction. The Diels-Alder reaction is the most commonly used method for synthesizing 1,3-Bishomocubanone. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Pauson-Khand reaction is another method that involves the reaction of an alkyne with a carbon monoxide and a transition metal catalyst. The [3+2] cycloaddition reaction involves the reaction of a cyclopropene and an alkyne to form a cyclic compound.
Applications De Recherche Scientifique
1,3-Bishomocubanone has been extensively studied for its biological and chemical activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 1,3-Bishomocubanone has been used as a building block for the synthesis of other complex molecules.
Propriétés
Numéro CAS |
15443-37-5 |
|---|---|
Nom du produit |
1,3-Bishomocubanone |
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one |
InChI |
InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2 |
Clé InChI |
KIOXQCAVQTVNCR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
SMILES canonique |
C1C2C3C4C1C5C2C3C4C5=O |
Synonymes |
Octahydro-1,2,4-metheno-3H-cyclobuta [cd] pentalen-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



